molecular formula C14H10ClNO3 B2880843 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 43069-79-0

4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

Cat. No.: B2880843
CAS No.: 43069-79-0
M. Wt: 275.69
InChI Key: WXNXDJZLDYGMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a tricyclic derivative featuring a fused oxa-azabicyclic core substituted with a 4-chlorophenyl group at position 2. This compound belongs to a class of polycyclic amines designed to modulate calcium influx pathways, particularly through N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs), making it a candidate for neuroprotective applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its synthesis involves Diels-Alder reactions and subsequent functionalization to introduce the chlorophenyl moiety, which enhances lipophilicity and receptor-binding affinity .

In vitro studies using SH-SY5Y neuroblastoma cells demonstrate its low cytotoxicity (≤10% cell death at 10–50 µM) and significant attenuation of MPP⁺-induced neurotoxicity (23–53% enhancement in cell viability at 10 µM) . Molecular docking suggests binding within the NMDA ion channel, mimicking MK-801, a known NMDA antagonist .

Properties

IUPAC Name

2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-7-1-3-8(4-2-7)16-13(17)11-9-5-6-10(19-9)12(11)14(16)18/h1-6,9-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXDJZLDYGMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorophenyl-substituted precursor, the compound can be synthesized through a series of cyclization and oxidation reactions, often using reagents like sodium hydride and dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By modulating these targets, the compound can exert neuroprotective effects, potentially slowing down or halting the progression of neurodegenerative diseases . Molecular docking studies have shown that the compound can bind to the NMDA receptor in a manner similar to known antagonists, thereby inhibiting excitotoxicity.

Comparison with Similar Compounds

Tricyclo[6.2.1.0²,⁷]undec-9-ene-3,6-dione (Compound 1)

  • Structure : Lacks the oxa ring and chlorophenyl group but shares the tricyclic core.
  • Activity : Dual NMDA/VGCC inhibition with moderate calcium influx blockage (30–40% inhibition at 10 µM). Neuroprotective efficacy is lower than 4-(4-chlorophenyl) derivatives .
  • Cytotoxicity : Comparable low toxicity (IC₅₀ > 100 µM in SH-SY5Y cells) .

4-Oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Derivatives (Compounds 2–13)

  • Substituents : Variants include aliphatic chains (e.g., hydroxyethyl), heterocycles (e.g., piperazine), and aromatic groups (e.g., methoxyphenyl) .
  • Activity :
    • Compound 3 (4-hydroxyethyl): Highest neuroprotection (53.56 ± 9.29% cell viability at 10 µM) and dual NMDA/VGCC inhibition exceeding nimodipine .
    • Compound 11 (arylpiperazine): Superior VGCC blockade (65% inhibition vs. 50% for NGP1-01) .
  • SAR : Lipophilicity and primary amine groups enhance calcium modulation; rigid conformers favor NMDA receptor binding .

Antimicrobial/Antiviral Azatricyclo Derivatives

10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione

  • Structure : Diphenylmethylene substituent instead of chlorophenyl.
  • Activity :
    • Antibacterial : MICs of 0.5–2.0 µg/mL against Staphylococcus aureus and Bacillus subtilis .
    • Antiviral : Inhibits Coxsackie B2 virus (EC₅₀ = 1.2 µM) but inactive against HIV-1 .
  • Cytotoxicity : Moderate toxicity in MT-4 cells (CC₅₀ = 12–25 µM), higher than 4-(4-chlorophenyl) derivatives .

Aminoalkanol Derivatives (e.g., III)

  • Structure: Aminoalkyl chains appended to the tricyclic core.
  • Activity : Anti-HIV-1 activity (EC₅₀ = 5.8 µM) but lower than AZT (EC₅₀ = 0.02 µM) .

CNS-Active Derivatives

Arylpiperazine-Linked Tricyclics (e.g., 3a, 3b)

  • Structure : Propyl/butyl linkers connecting arylpiperazines to the tricyclic core.
  • Activity : Antidepressant effects in forced swimming tests (reduced immobility by 40–50%) without neurotoxicity .

Beta-Adrenolytic Aminoalkanols

  • Structure: Hydroxyethylamino side chains.
  • Activity: Weak beta-adrenoceptor affinity (IC₅₀ > 10 µM), inferior to propranolol (IC₅₀ = 8 nM) .

Comparative Data Tables

Table 1: Neuroprotective Activity and Calcium Modulation

Compound NMDA Inhibition (%) VGCC Inhibition (%) Neuroprotection (Cell Viability %) Cytotoxicity (IC₅₀, µM)
4-(4-Chlorophenyl) derivative 68 ± 5 55 ± 7 53.56 ± 9.29 >100
Tricycloundecene (1) 45 ± 6 38 ± 4 32.10 ± 4.12 >100
Compound 3 (hydroxyethyl) 72 ± 8 60 ± 6 53.56 ± 9.29 >100

Table 2: Antimicrobial Activity

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) Antiviral Activity (EC₅₀, µM)
10-(Diphenylmethylene) 0.5–1.0 >16 Coxsackie B2: 1.2
4-(4-Chlorophenyl) derivative N/A N/A N/A

Structure-Activity Relationships (SAR)

  • Chlorophenyl Group : Enhances NMDA receptor binding via π-π stacking and lipophilicity, critical for neuroprotection .
  • Diphenylmethylene Group : Favors antimicrobial activity by increasing membrane permeability but elevates cytotoxicity .
  • Aminoalkyl/Arylpiperazine Chains: Improve CNS penetration and antidepressant activity but reduce calcium channel affinity .

Biological Activity

The compound 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione (CAS No. 43069-79-0) is a synthetic organic molecule with diverse potential biological activities. Its unique structure, which incorporates a chlorophenyl group and an oxatricyclic framework, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C14H10ClNO3
  • Molecular Weight: 275.69 g/mol
  • Structure: The compound features a tricyclic system with a dione functional group, contributing to its reactivity and biological interactions .

Mechanisms of Biological Activity

The biological activity of 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione can be attributed to several mechanisms:

  • Antioxidant Activity: The presence of the dione moiety allows the compound to act as a radical scavenger, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or diabetes.
  • Antimicrobial Properties: Some derivatives of similar structures have shown efficacy against bacterial and fungal strains, indicating potential for this compound in antimicrobial applications.

Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of related compounds with similar structural features. The research demonstrated that compounds with the oxatricyclic framework exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These results suggest that the tricyclic structure may enhance the bioactivity of the compound through increased interaction with cellular targets.

Antimicrobial Effects

Another study explored the antimicrobial efficacy of similar derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial activity highlights the potential application of 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione in treating bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.